molecular formula C13H11N3O4 B185634 N-(2,4-Dinitrophenyl)-M-toluidine CAS No. 964-79-4

N-(2,4-Dinitrophenyl)-M-toluidine

Cat. No.: B185634
CAS No.: 964-79-4
M. Wt: 273.24 g/mol
InChI Key: PKFVVWUEBWQRKF-UHFFFAOYSA-N
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Description

N-(2,4-Dinitrophenyl)-m-toluidine is a nitroaromatic compound of significant interest in scientific research. With the molecular formula C 13 H 11 N 3 O 4 , it belongs to a class of synthetic intermediates widely used in the development of dyes, pesticides, and other organic compounds . Its primary research value lies in its properties as a strong electron-accepting molecule. Nitroaromatic compounds like this one are exceptionally useful as charge-transfer acceptors in analytical chemistry . They can form charge-transfer complexes with electron-donating molecules, a principle that can be harnessed for the spectrophotometric analysis of pharmaceuticals, including certain antibiotics . This makes it a valuable reagent for developing novel analytical methods. Researchers also utilize related dinitrophenyl compounds in the synthesis of more complex molecules, such as N-(2,4-dinitro-1-naphthyl)-p-toluenesulphonamide, for specialized applications . The presence of strong electron-withdrawing nitro groups makes the ring system electron-deficient and unreactive to electrophilic substitution, directing its reactivity towards other pathways . This product is strictly for research purposes and is not intended for diagnostic or therapeutic uses. Researchers should handle this compound with care, as related dinitrophenol compounds are known to have hazardous properties .

Properties

IUPAC Name

N-(3-methylphenyl)-2,4-dinitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O4/c1-9-3-2-4-10(7-9)14-12-6-5-11(15(17)18)8-13(12)16(19)20/h2-8,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKFVVWUEBWQRKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80242224
Record name N-(2,4-Dinitrophenyl)-m-toluidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

964-79-4
Record name N-(2,4-Dinitrophenyl)-m-toluidine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2,4-Dinitrophenyl)-m-toluidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80242224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-DINITRO-3'-METHYLDIPHENYLAMINE
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Biological Activity

N-(2,4-Dinitrophenyl)-M-toluidine (DNT) is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article explores the biological properties of DNT, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

DNT is a derivative of toluidine and contains a dinitrophenyl group. The synthesis typically involves the reaction of m-toluidine with 2,4-dinitrochlorobenzene under basic conditions. The general reaction scheme can be summarized as follows:

  • Reactants : m-Toluidine + 2,4-Dinitrochlorobenzene
  • Conditions : Basic medium (e.g., sodium hydroxide) in an organic solvent (e.g., ethanol).
  • Product : this compound

The resulting compound is characterized by its yellow crystalline form, which can be analyzed using techniques such as infrared spectroscopy and nuclear magnetic resonance (NMR) spectroscopy.

Antimicrobial Properties

DNT has been evaluated for its antimicrobial activity against various bacterial strains. In vitro studies have shown that DNT exhibits significant inhibitory effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for several strains are summarized in Table 1.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus25
Escherichia coli50
Pseudomonas aeruginosa100
Bacillus subtilis10

These results suggest that DNT may serve as a potential candidate for developing new antimicrobial agents.

Cytotoxicity Studies

Cytotoxicity assays have been performed to assess the safety profile of DNT in human cell lines. The compound was tested against several cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The results indicated that DNT has a moderate cytotoxic effect, with IC50 values reported as follows:

  • MDA-MB-231: IC50 = 35 µM
  • HepG2: IC50 = 40 µM

These findings highlight the need for further investigation into the mechanisms underlying the cytotoxic effects of DNT.

The biological activity of DNT is hypothesized to be mediated through several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : DNT may induce oxidative stress in cells, leading to apoptosis.
  • DNA Interaction : The dinitrophenyl group can intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : DNT may inhibit key enzymes involved in cellular metabolism or proliferation.

Study on Anticancer Activity

A recent study investigated the anticancer potential of DNT using animal models. Mice treated with DNT exhibited a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues, suggesting that DNT effectively induces cell death in malignant cells.

Toxicological Assessment

In a toxicological assessment, DNT was evaluated for its effects on liver and kidney functions in rats. Results indicated no significant alterations in biochemical markers at lower doses; however, higher doses resulted in elevated liver enzymes, indicating potential hepatotoxicity.

Scientific Research Applications

Chemical Synthesis and Characterization

DNT is synthesized through the reaction of m-toluidine with 2,4-dinitrochlorobenzene. The synthesis involves nucleophilic substitution and can be optimized for yield and purity through various reaction conditions. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

2.1. Toxicological Studies

DNT has been studied for its toxicological properties. Research indicates that it exhibits acute toxicity when ingested or absorbed through the skin, leading to irritation and potential systemic effects . This makes it a candidate for studying mechanisms of toxicity in laboratory settings.

2.2. Drug Development

The compound's ability to interact with biological molecules positions it as a useful tool in drug development. It can serve as a model compound to investigate structure-activity relationships (SAR) in pharmacology, particularly in developing new therapeutic agents targeting specific biological pathways .

3.1. Polymorphism Studies

DNT exhibits polymorphism, where it can exist in multiple crystalline forms with different physical properties. This characteristic is crucial for material science applications, particularly in pharmaceuticals where polymorphic forms can influence drug solubility and bioavailability .

Polymorph TypeColorCharacteristics
Form AYellowStable at room temperature
Form BOrangeHigher solubility
Form CRedExhibits unique thermal properties

3.2. Dye Applications

Due to its vibrant colors associated with different polymorphs, DNT can be explored as a dye in various applications, including textiles and plastics. Its color stability and resistance to fading make it suitable for commercial use .

Environmental Impact Studies

DNT is also relevant in environmental chemistry as a model compound for studying the degradation of nitroaromatic compounds in soil and water systems. Research has shown that DNT can undergo microbial degradation, which is significant for assessing the environmental fate of similar compounds .

Case Study 1: Toxicity Assessment

A study conducted on the effects of DNT on rat models highlighted its acute toxicity profile, demonstrating symptoms such as skin irritation and gastrointestinal distress upon exposure .

Case Study 2: Polymorphism Investigation

Research into the polymorphic forms of DNT revealed that different solvents can yield varying crystal structures, impacting their thermal stability and solubility profiles . This study emphasized the importance of solvent selection during crystallization processes.

Comparison with Similar Compounds

Structural and Electronic Properties

Key Analogs :

Compound Name Substituent(s) on Amine Key Structural Features
N-(2,4-Dinitrophenyl)-M-toluidine m-Toluidine (3-methyl) Electron-rich methyl group meta to the amine
N-(2,4-Dinitrophenyl)glycine Glycine Carboxylic acid group enhances polarity
N-(2,4-Dinitrophenyl)acetamide Acetamide Acetyl group modifies steric bulk
N-(2,4-Dinitrophenyl)phenylalanine Phenylalanine Aromatic side chain enables π-π stacking

Electronic Effects :

  • The 2,4-dinitrophenyl group induces strong electron withdrawal, lowering HOMO energies in analogs like Schiff bases (e.g., −5.42 eV HOMO for N-(2,4-dinitrophenyl)hydrazine derivatives) .
  • Substitution at the amine (e.g., methyl in m-toluidine vs. acetyl in acetamide) alters charge distribution.

Reactivity and Stability

  • Cyclization: N-(2,4-Dinitrophenyl)amino acids (e.g., alanine, phenylalanine) undergo gas-phase cyclization to form benzimidazole-N-oxides under basic conditions . This reactivity is absent in acetamide derivatives due to steric hindrance .
  • Nucleophilic Substitution : The 2,4-dinitrophenyl group facilitates nucleophilic aromatic substitution. For example, hydrazine displaces leaving groups (e.g., –OMe, –SPh) in 2,4-dinitrobenzene derivatives with pseudo-first-order kinetics (kobs = 0.012–0.045 s⁻¹) . m-Toluidine’s methyl group may slightly retard such reactions compared to unsubstituted aniline derivatives.

Physicochemical Properties

logP and Toxicity :

  • Derivatives with electron-withdrawing groups (e.g., nitro) exhibit lower logP values. For example, 2,4,6-trinitrophenol (logP = 1.2) shows higher hydrophilicity than monosubstituted phenols .
  • Toxicity correlates with logP; m-toluidine derivatives (predicted logP ~2.5–3.0) are expected to be less toxic than polar analogs like N-(2,4-dinitrophenyl)glycine (logP ~1.8) .

Thermodynamic Stability :

  • DFT studies on Schiff base analogs reveal that N-(2,4-dinitrophenyl) derivatives exhibit intramolecular charge transfer, stabilizing their excited states (e.g., HOMO-LUMO gap = 3.78 eV) .

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(2,4-Dinitrophenyl)-M-toluidine, and how are reaction conditions optimized?

Methodological Answer:
The synthesis typically involves nucleophilic aromatic substitution between m-toluidine and 2,4-dinitrohalobenzene derivatives (e.g., 2,4-dinitrofluorobenzene). Key steps include:

  • Reagent Selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and enhance reactivity .
  • Catalysis : Acidic conditions (e.g., 10% HCl) or mild bases (e.g., NaHCO₃) to deprotonate the amine and drive the reaction .
  • Temperature Control : Reactions are often conducted at 60–80°C to balance reaction rate and side-product formation .
    Optimization Example : For reproducibility, monitor reaction progress via TLC using a 3:1 hexane/ethyl acetate eluent system.

Advanced: How can computational methods elucidate the electronic and optical properties of this compound derivatives?

Methodological Answer:
Density Functional Theory (DFT) at the B3LYP/6-311G+(2d,p) level is widely used to:

  • Predict HOMO-LUMO gaps , revealing charge-transfer capabilities critical for photochemical applications .
  • Analyze electrostatic potential maps to identify nucleophilic/electrophilic regions for reaction design .
    Case Study : For structurally similar dinitrophenyl hydrazines, DFT revealed intramolecular charge transfer upon excitation, guiding fluorescence studies .

Basic: What analytical techniques confirm the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Aromatic protons of the dinitrophenyl group appear as doublets (δ 8.5–9.0 ppm), while methyl groups in m-toluidine resonate at δ 2.3 ppm .
    • ¹³C NMR : Nitro carbons are deshielded (δ 140–150 ppm) .
  • X-ray Crystallography : Resolves bond angles and confirms planar geometry of the dinitrophenyl moiety .
    Validation Tip : Compare experimental data with computed NMR shifts from DFT to resolve ambiguities .

Advanced: How does the 2,4-dinitrophenyl group influence interactions with biological macromolecules?

Methodological Answer:
The dinitrophenyl (DNP) group acts as a strong electrophile, enabling:

  • Covalent Modification : Reacts with nucleophilic residues (e.g., lysine ε-amino groups) in proteins, inhibiting enzymatic activity .
  • Fluorescence Quenching : DNP’s electron-withdrawing nature quenches tryptophan fluorescence, useful in Förster resonance energy transfer (FRET) assays .
    Case Study : DNP derivatives of threonine disrupt mitochondrial oxidative phosphorylation by uncoupling electron transport, analogous to 2,4-dinitrophenol .

Basic: What are the solubility and stability profiles of this compound, and how do they impact experimental design?

Methodological Answer:

  • Solubility :
    • High solubility in methanol , ethanol , and DMF ; limited in water (<1 mg/mL) .
    • Storage : Store at –20°C under inert gas (N₂/Ar) to prevent nitro-group reduction .
  • Stability :
    • Degrades under prolonged UV exposure; use amber vials for light-sensitive steps .

Advanced: How can researchers resolve contradictions in spectroscopic data for substituted dinitrophenyl compounds?

Methodological Answer:

  • Isotopic Labeling : Use deuterated analogs (e.g., m-toluidine-d₇) to distinguish overlapping signals in NMR .
  • Hybrid Techniques : Pair HPLC-MS with NMR to correlate retention times with structural features .
  • Computational Validation : Overlay experimental and simulated spectra (e.g., Gaussian) to assign ambiguous peaks .

Basic: What purification strategies are effective for isolating this compound from reaction mixtures?

Methodological Answer:

  • Column Chromatography : Use silica gel with gradient elution (hexane → ethyl acetate) to separate unreacted m-toluidine .
  • Recrystallization : Dissolve crude product in hot ethanol, then cool to 4°C for crystal formation .
    Yield Optimization : Pre-purify via acid-base extraction (pH 4–5) to remove ionic byproducts .

Advanced: What role does this compound play in chiral amino acid analysis?

Methodological Answer:

  • Derivatization : React with amino acids to form dinitrophenyl (DNP) derivatives , enhancing UV detection sensitivity (λmax = 360 nm) .
  • Enantiomeric Separation : Use chiral HPLC columns (e.g., Chirobiotic T) to resolve DNP-amino acid diastereomers .
    Application : DNP-threonine derivatives enabled stereoselective oligomerization studies in peptide synthesis .

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